molecular formula C15H17N3O6S B4172699 methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate

methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate

Cat. No.: B4172699
M. Wt: 367.4 g/mol
InChI Key: WZEJPPNWKLHHEO-UHFFFAOYSA-N
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Description

Methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate, also known as MDPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MDPB is a sulfonylbenzoate derivative that has been synthesized using a specific method.

Scientific Research Applications

Methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In addition, this compound has been studied for its potential as a fluorescent probe for imaging biological systems. This compound has also been used as a reagent in organic synthesis reactions.

Mechanism of Action

The mechanism of action of methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of specific enzymes involved in inflammation and infectious diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-microbial effects. In addition, this compound has been shown to have fluorescent properties, making it useful for imaging biological systems.

Advantages and Limitations for Lab Experiments

Methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate. In cancer research, this compound could be further investigated as a potential drug candidate for the treatment of various types of cancer. In addition, the fluorescent properties of this compound could be further explored for imaging biological systems. This compound could also be used as a reagent in organic synthesis reactions to create new compounds with potential applications in various fields. Further studies could also be conducted to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Conclusion
This compound is a sulfonylbenzoate derivative that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a specific method and has been studied for its potential applications in medicinal chemistry, imaging biological systems, and organic synthesis reactions. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but its high cost may limit its use in certain experiments. There are several future directions for the study of this compound, including its potential as a drug candidate for the treatment of various diseases and its use in organic synthesis reactions.

Properties

IUPAC Name

methyl 2-[(6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-24-15(21)10-4-2-3-5-12(10)25(22,23)17-6-7-18-11(9-17)14(20)16-8-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEJPPNWKLHHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCN3C(C2)C(=O)NCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate
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methyl 2-[(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)sulfonyl]benzoate

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